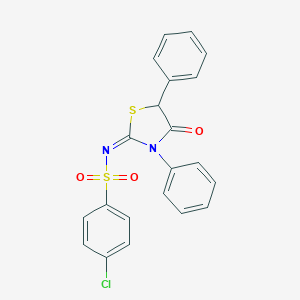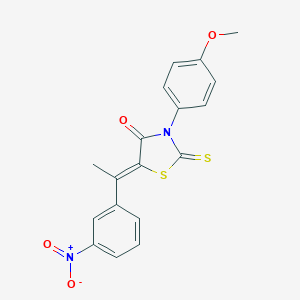
Tert-butyl ({2-nitrophenyl}sulfanyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl ({2-nitrophenyl}sulfanyl)acetate is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as TBNP-SA, and it is a derivative of the well-known compound, acetaminophen. TBNP-SA has been extensively studied for its ability to act as a potent antioxidant and anti-inflammatory agent, making it a promising candidate for various therapeutic applications.
Wirkmechanismus
The mechanism of action of TBNP-SA is primarily attributed to its ability to scavenge free radicals and inhibit inflammatory pathways. TBNP-SA acts as a potent antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing their harmful effects. Additionally, TBNP-SA inhibits the activity of various pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, which are responsible for the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
TBNP-SA has been shown to exhibit various biochemical and physiological effects. Studies have shown that TBNP-SA can effectively reduce oxidative stress and inflammation in various animal models. Additionally, TBNP-SA has been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of various neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using TBNP-SA in laboratory experiments is its potent antioxidant and anti-inflammatory activity. Additionally, TBNP-SA is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using TBNP-SA in laboratory experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are various future directions for the research and development of TBNP-SA. One potential area of focus is the development of novel drug delivery systems that can effectively deliver TBNP-SA to target tissues and organs. Additionally, further studies are needed to elucidate the precise mechanism of action of TBNP-SA and its potential applications in various therapeutic areas. Finally, the development of more efficient synthesis methods for TBNP-SA could help to facilitate its widespread use in scientific research.
Synthesemethoden
The synthesis of TBNP-SA is a multistep process that involves the use of various chemical reagents and techniques. The most commonly used method for synthesizing TBNP-SA involves the reaction of 2-nitrothiophenol with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate compound, tert-butyl ({2-nitrophenyl}thio)acetate, which is then further reacted with sodium hydroxide to yield TBNP-SA.
Wissenschaftliche Forschungsanwendungen
TBNP-SA has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of focus has been its use as an antioxidant and anti-inflammatory agent. Studies have shown that TBNP-SA exhibits potent antioxidant activity, which makes it a promising candidate for the treatment of various oxidative stress-related disorders such as Parkinson's disease, Alzheimer's disease, and cardiovascular diseases.
Eigenschaften
Produktname |
Tert-butyl ({2-nitrophenyl}sulfanyl)acetate |
|---|---|
Molekularformel |
C12H15NO4S |
Molekulargewicht |
269.32 g/mol |
IUPAC-Name |
tert-butyl 2-(2-nitrophenyl)sulfanylacetate |
InChI |
InChI=1S/C12H15NO4S/c1-12(2,3)17-11(14)8-18-10-7-5-4-6-9(10)13(15)16/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
TXVBTUAHOQXECZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C)OC(=O)CSC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)

![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)
![2-methoxy-N-[2-(4-morpholinyl)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B241447.png)
![N-[(2-chlorophenyl)-(3-methylbutanoylamino)methyl]-3-methylbutanamide](/img/structure/B241449.png)
![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)


![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)
